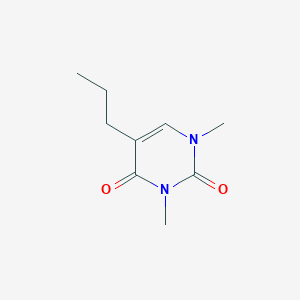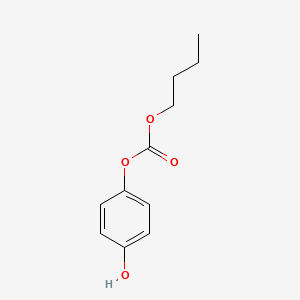
Butyl (4-hydroxyphenyl) Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (4-hydroxyphenyl) Carbonate is an organic compound that belongs to the class of phenolic carbonates It is characterized by the presence of a butyl group attached to a phenolic ring, which is further connected to a carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (4-hydroxyphenyl) Carbonate typically involves the reaction of 4-hydroxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Hydroxyphenol+Butyl Chloroformate→Butyl (4-hydroxyphenyl) Carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (4-hydroxyphenyl) Carbonate undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and phenols.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Butyl (4-hydroxyphenyl) Carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
Wirkmechanismus
The mechanism by which Butyl (4-hydroxyphenyl) Carbonate exerts its effects is primarily through its phenolic group. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl (3,5-di-tert-butyl-4-hydroxyphenyl) Carbonate: Similar structure but with tert-butyl groups, offering different steric and electronic properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) Propanoate: A longer alkyl chain providing enhanced hydrophobicity and different applications in materials science.
Uniqueness
Butyl (4-hydroxyphenyl) Carbonate is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its phenolic group provides antioxidant properties, while the butyl group offers solubility in organic solvents, making it suitable for diverse industrial and research applications.
Eigenschaften
CAS-Nummer |
81577-19-7 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
butyl (4-hydroxyphenyl) carbonate |
InChI |
InChI=1S/C11H14O4/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7,12H,2-3,8H2,1H3 |
InChI-Schlüssel |
MIGCBVFOVJTYFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


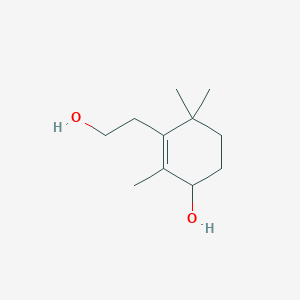
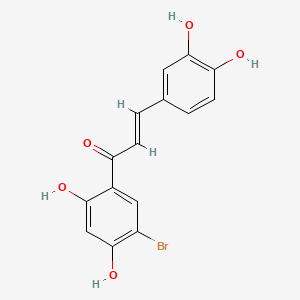
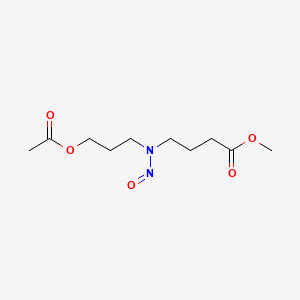
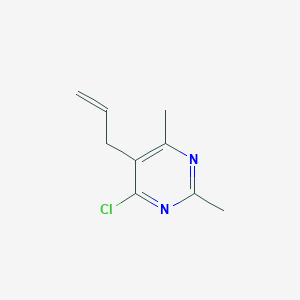
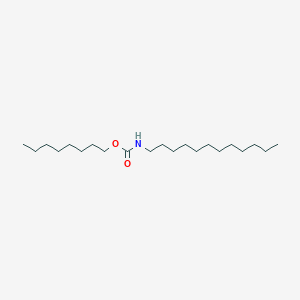
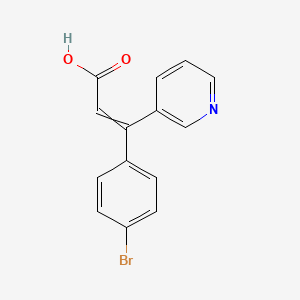
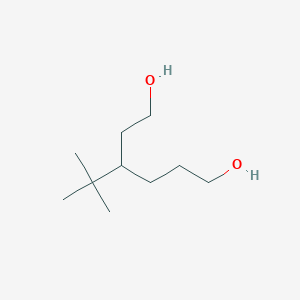
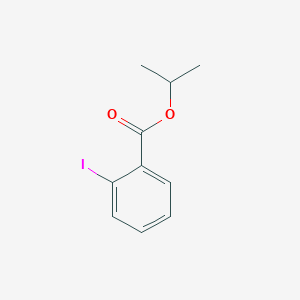

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
